molecular formula C13H8F3NOS B2725303 5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole CAS No. 338780-82-8

5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole

Cat. No.: B2725303
CAS No.: 338780-82-8
M. Wt: 283.27
InChI Key: KOZAVPGKHDNASL-UHFFFAOYSA-N
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Description

5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole is a compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the trifluoromethoxy group and the thieno[2,3-c]pyrrole core imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological activity. The thieno[2,3-c]pyrrole core may interact with cellular components, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole is unique due to its combination of the trifluoromethoxy group and the thieno[2,3-c]pyrrole core. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]thieno[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NOS/c14-13(15,16)18-11-3-1-10(2-4-11)17-7-9-5-6-19-12(9)8-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZAVPGKHDNASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C3C=CSC3=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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